molecular formula C34H48N4O2 B083632 1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl- CAS No. 13073-17-1

1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl-

Numéro de catalogue B083632
Numéro CAS: 13073-17-1
Poids moléculaire: 544.8 g/mol
Clé InChI: CCUDVEANUNTZKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl- is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DOTA-PhAc and is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA-PhAc is a macrocyclic compound that has been extensively studied for its potential use in various applications, including medical imaging, drug delivery, and targeted therapy.

Mécanisme D'action

The mechanism of action of DOTA-PhAc involves its ability to bind to specific receptors on cancer cells. The compound has a high affinity for the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Once bound to PSMA, DOTA-PhAc is internalized into the cancer cell and can be visualized using PET imaging.

Effets Biochimiques Et Physiologiques

DOTA-PhAc has been shown to have minimal toxicity and is well-tolerated in animal studies. The compound has a short half-life, which allows for rapid clearance from the body. In addition, DOTA-PhAc has been shown to have minimal off-target binding, which reduces the risk of false-positive results in PET imaging.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DOTA-PhAc is its high specificity for PSMA, which allows for targeted imaging of cancer cells. In addition, the short half-life of the compound reduces the risk of radiation exposure to patients. However, the synthesis of DOTA-PhAc is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes.

Orientations Futures

There are several potential future directions for the use of DOTA-PhAc in scientific research. One area of interest is the development of targeted therapies using DOTA-PhAc as a drug delivery vehicle. The compound has been shown to be effective in delivering therapeutic agents to cancer cells, which could potentially improve the efficacy of cancer treatments. In addition, further research is needed to investigate the use of DOTA-PhAc in other applications, such as magnetic resonance imaging (MRI) and computed tomography (CT) imaging.
Conclusion:
In conclusion, DOTA-PhAc is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential use in medical imaging, drug delivery, and targeted therapy. DOTA-PhAc has several advantages, including its high specificity for PSMA and short half-life, but its complex synthesis may limit its availability for research purposes. Future research is needed to explore the full potential of DOTA-PhAc in scientific research.

Méthodes De Synthèse

The synthesis of DOTA-PhAc involves the reaction of DOTA with acetic anhydride and phenylacetic acid in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of DOTA-PhAc is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

DOTA-PhAc has been extensively studied for its potential use in medical imaging, particularly in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that uses radioactive tracers to visualize metabolic processes in the body. DOTA-PhAc has been shown to be an effective PET imaging agent for detecting cancer cells, particularly in prostate cancer.

Propriétés

Numéro CAS

13073-17-1

Nom du produit

1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl-

Formule moléculaire

C34H48N4O2

Poids moléculaire

544.8 g/mol

Nom IUPAC

1-(14-acetyl-7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosan-5-yl)ethanone

InChI

InChI=1S/C34H48N4O2/c1-29(39)37-21-9-19-35-25-17-34(18-26-35,32-13-7-4-8-14-32)28-38(30(2)40)22-10-20-36-23-15-33(27-37,16-24-36)31-11-5-3-6-12-31/h3-8,11-14H,9-10,15-28H2,1-2H3

Clé InChI

CCUDVEANUNTZKL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C(=O)C)C5=CC=CC=C5

SMILES canonique

CC(=O)N1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C(=O)C)C5=CC=CC=C5

Autres numéros CAS

13073-17-1

Synonymes

5,14-Diacetyl-7,16-diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.